Desmethyl Erlotinib (OSI-420) is the primary active metabolite of Erlotinib, a tyrosine kinase inhibitor. [, , ] It plays a crucial role in pharmacokinetic studies investigating the metabolism and efficacy of Erlotinib. [, , ] Researchers study Desmethyl Erlotinib alongside Erlotinib to understand its contribution to the overall therapeutic effect and potential drug interactions. [, ]
Desmethyl Erlotinib is derived from Erlotinib, which is classified as a quinazoline derivative. It functions primarily as an anticancer agent by inhibiting the activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancerous tissues. The compound is categorized under antineoplastic agents and is specifically noted for its application in targeted cancer therapy.
The synthesis of Desmethyl Erlotinib can be achieved through various methods, primarily focusing on the demethylation of Erlotinib. One common approach involves the use of sodium hydride in dimethylformamide as a solvent. In this method:
Alternative methods for synthesizing Desmethyl Erlotinib have also been explored, including variations in solvents and bases used during the reaction process. These adjustments can significantly impact the yield and purity of the final product.
Desmethyl Erlotinib shares a molecular structure similar to that of Erlotinib but lacks one methyl group on the nitrogen atom. Its chemical formula is C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 393.87 g/mol.
The three-dimensional conformation plays a critical role in its interaction with the EGFR tyrosine kinase.
Desmethyl Erlotinib participates in various chemical reactions primarily related to its pharmacological activity:
The understanding of these reactions is vital for optimizing dosing regimens and minimizing adverse effects in clinical settings.
Desmethyl Erlotinib acts primarily as an inhibitor of EGFR tyrosine kinase activity. Upon binding to the receptor:
This mechanism underscores its utility in targeted therapies for cancers driven by aberrant EGFR signaling.
Desmethyl Erlotinib exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability during therapeutic applications.
Desmethyl Erlotinib has several significant applications:
The ongoing research into Desmethyl Erlotinib's properties and applications continues to enhance its relevance in oncology and personalized medicine strategies.
Desmethyl erlotinib, systematically named N-(3-ethynylphenyl)-6-hydroxy-7-(2-methoxyethoxy)quinazolin-4-amine (free base) or N-(3-ethynylphenyl)-7-hydroxy-6-(2-methoxyethoxy)quinazolin-4-amine, is the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Its molecular formula is C₂₁H₁₉N₃O₅ for the free base and C₂₁H₂₁N₃O₄·HCl for the hydrochloride salt (CAS 183320-51-6), with a molecular weight of 393.40 g/mol (free base) and 415.87 g/mol (HCl salt) [1] [5] [6]. The compound retains the core quinazoline scaffold of erlotinib but features demethylation at one of the methoxy groups of the C6/C7 bis-alkoxy side chain. This modification generates a phenolic hydroxyl group, significantly altering its electronic properties and hydrogen-bonding capacity [3] [7].
Table 1: Molecular Identity of Desmethyl Erlotinib
Property | Value | |
---|---|---|
Systematic Name (Free Base) | N-(3-Ethynylphenyl)-6-hydroxy-7-(2-methoxyethoxy)quinazolin-4-amine | |
Empirical Formula (Free Base) | C₂₁H₁₉N₃O₅ | |
Molecular Weight (Free Base) | 393.40 g/mol | |
CAS Number (HCl Salt) | 183320-51-6 | |
Empirical Formula (HCl Salt) | C₂₁H₂₁N₃O₄·HCl | |
Molecular Weight (HCl Salt) | 415.87 g/mol | |
Solubility (HCl Salt) | 83 mg/mL in DMSO; Insoluble in water/ethanol | [5] [6] |
Isomeric properties arise from the asymmetric demethylation at either the C6 or C7 position. While both regioisomers (6-hydroxy-7-methoxyethoxy and 7-hydroxy-6-methoxyethoxy) are theoretically possible, metabolic studies confirm that human CYP3A4 enzymes primarily produce the 6-hydroxy-7-(2-methoxyethoxy) isomer (OSI-420/CP-473420) as the dominant bioactive form. Crystallographic analyses reveal that the quinazoline core maintains near-planarity, with the anilino group rotated ~30° relative to the quinazoline plane. The phenolic hydroxyl group participates in intramolecular hydrogen bonding, influencing conformational stability and receptor interactions [3] [5] [7].
Desmethyl erlotinib is generated both in vivo via hepatic metabolism and in vitro via chemical synthesis. The primary metabolic pathway involves CYP3A4-mediated O-demethylation of erlotinib’s C6 or C7 methoxy group, yielding the hydroxylated derivative [5] [6]. Synthetic routes include:
Direct Demethylation of Erlotinib:Erlotinib is treated with strong demethylating agents (e.g., boron tribromide, BBr₃) in anhydrous dichloromethane. This regioselectively cleaves one methyl ether bond, yielding desmethyl erlotinib as a hydrochloride salt after purification. Challenges include controlling regioselectivity and minimizing over-demethylation [3] [7].
De Novo Synthesis from 6,7-Dihydroxyquinazoline Precursors:
Table 2: Synthetic Routes to Desmethyl Erlotinib
Method | Key Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Metabolic Demethylation | CYP3A4 enzymes (in vivo) | Variable | Biologically relevant; Low isolation yield |
Chemical Demethylation | BBr₃, CH₂Cl₂, -78°C to RT | 45-60% | Direct; Requires regiocontrol |
De Novo Synthesis | Selective alkylation → POCl₃ chlorination → Aniline coupling | 50-70% | Regioselective; Multi-step |
Analogues are synthesized by modifying the quinazoline C6/C7 alkoxy chains or the anilino ethynyl group. For example, replacing methoxyethoxy with morpholinoethoxy or introducing fluorine at the anilino ring enhances EGFR affinity or metabolic stability. These analogues help probe steric and electronic effects on EGFR binding [4] [7].
Desmethyl erlotinib inhibits EGFR tyrosine kinase with an IC₅₀ of 2 nM, equaling erlotinib’s potency. SAR studies reveal that its activity depends critically on three structural elements:
Quinazoline Core:Serves as a rigid scaffold positioning substituents for optimal ATP-binding pocket interactions. Nitrogen atoms (N1 and N3) form critical hydrogen bonds with Met793 backbone NH and carbonyl, respectively, in the EGFR kinase domain [2] [10].
C6/C7 Bis-Alkoxy Side Chains:
Desmethyl erlotinib retains efficacy against common EGFR mutants (L858R, del19) but shows reduced activity against T790M gatekeeper mutants, similar to erlotinib. Its equipotency to erlotinib clinically contributes significantly to the parent drug’s net therapeutic effect, as plasma exposure (AUC) of desmethyl erlotinib reaches ~30% of erlotinib in humans [5] [9] [10].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6